Glycylglycyl-N-(4-nitrophenyl)-L-phenylalaninamide
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Overview
Description
Glycylglycyl-N-(4-nitrophenyl)-L-phenylalaninamide is a synthetic compound with the molecular formula C23H25N5O8 and a molecular weight of 499.47 g/mol . This compound is known for its applications in biochemical research, particularly as a substrate for enzyme assays.
Preparation Methods
The synthesis of Glycylglycyl-N-(4-nitrophenyl)-L-phenylalaninamide typically involves the coupling of glycylglycine with N-(4-nitrophenyl)-L-phenylalaninamide. The reaction conditions often require the use of coupling agents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate the formation of the peptide bond . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.
Chemical Reactions Analysis
Glycylglycyl-N-(4-nitrophenyl)-L-phenylalaninamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of nitro derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, altering the compound’s properties.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by others, depending on the reagents and conditions used
Common reagents for these reactions include reducing agents like sodium borohydride and oxidizing agents like potassium permanganate. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Glycylglycyl-N-(4-nitrophenyl)-L-phenylalaninamide is widely used in scientific research, particularly in the following areas:
Biochemistry: It serves as a substrate for enzyme assays, especially for chymotrypsin activity.
Pharmacology: The compound is used in studies to understand enzyme kinetics and inhibitor screening.
Medical Research: It helps in the investigation of protease activity, which is crucial in various physiological and pathological processes.
Mechanism of Action
The mechanism of action of Glycylglycyl-N-(4-nitrophenyl)-L-phenylalaninamide involves its interaction with specific enzymes, such as chymotrypsin. The compound acts as a substrate, and the enzyme catalyzes the hydrolysis of the peptide bond, leading to the release of the nitrophenyl group. This reaction can be monitored colorimetrically, providing insights into enzyme activity and kinetics .
Comparison with Similar Compounds
Glycylglycyl-N-(4-nitrophenyl)-L-phenylalaninamide can be compared with other similar compounds, such as:
N-succinylglycyl-phenylalanine-4-nitroanilide: Another substrate used in enzyme assays, but with different kinetic properties.
N-(3-carboxypropionyl)glycylglycyl-N-(4-nitrophenyl)-3-phenyl-L-alaninamide: A compound with similar applications but different structural features.
The uniqueness of this compound lies in its specific interaction with chymotrypsin and its utility in colorimetric assays, making it a valuable tool in biochemical research.
Properties
CAS No. |
74569-67-8 |
---|---|
Molecular Formula |
C19H21N5O5 |
Molecular Weight |
399.4 g/mol |
IUPAC Name |
(2S)-2-[[2-[(2-aminoacetyl)amino]acetyl]amino]-N-(4-nitrophenyl)-3-phenylpropanamide |
InChI |
InChI=1S/C19H21N5O5/c20-11-17(25)21-12-18(26)23-16(10-13-4-2-1-3-5-13)19(27)22-14-6-8-15(9-7-14)24(28)29/h1-9,16H,10-12,20H2,(H,21,25)(H,22,27)(H,23,26)/t16-/m0/s1 |
InChI Key |
YNSMQFACHKXOGT-INIZCTEOSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@@H](C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)CNC(=O)CN |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)CNC(=O)CN |
Origin of Product |
United States |
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